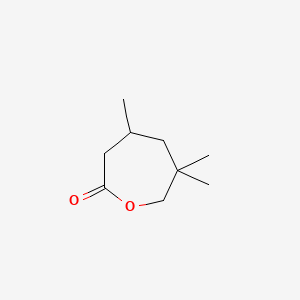

4,6,6-Trimethyloxepan-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2549-57-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4,6,6-trimethyloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7-4-8(10)11-6-9(2,3)5-7/h7H,4-6H2,1-3H3 |

InChI Key |

OSKVFHONCZMKCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)OCC(C1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6,6 Trimethyloxepan 2 One and Its Analogs

Established Reaction Pathways to Oxepan-2-ones

The foundational methods for constructing the oxepanone ring system rely on fundamental organic transformations that have been refined over decades. These include intramolecular cyclizations, oxidative ring expansions, and direct lactonization reactions.

Intramolecular cyclization is a direct and intuitive approach to forming cyclic molecules like oxepan-2-ones. These reactions typically involve a linear precursor molecule containing functional groups that can react with each other to form the lactone ring.

One of the most fundamental ring-closing reactions is the intramolecular esterification of ω-hydroxy acids. wikipedia.org For the oxepanone core, this involves the cyclization of a 6-hydroxyhexanoic acid derivative. The reaction is typically catalyzed by an acid and driven by the removal of water to shift the equilibrium towards the cyclic product. While effective, this method can be limited by the potential for competing intermolecular polymerization, especially for larger rings. wikipedia.org

Other intramolecular strategies have also been developed. For instance, diols can be converted into nih.govresearchgate.netoxazepane rings, which are seven-membered heterocycles, through a one-step intramolecular cyclization involving mesylation. researchgate.net Transition-metal catalysis has also been employed; cobalt-catalyzed intramolecular reactions of specific esters can yield lactones, including oxepanones, through hydrogen atom transfer mechanisms. thieme-connect.com

The Baeyer-Villiger (BV) oxidation is a powerful and widely used method for synthesizing lactones from cyclic ketones. wikipedia.orgnih.gov First reported in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester or, in the case of a cyclic ketone, a lactone. wikipedia.orgsigmaaldrich.com The oxidation of a substituted cyclohexanone (B45756), for example, directly yields the corresponding substituted oxepan-2-one.

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis or Brønsted acid. sigmaaldrich.comorganic-chemistry.org The regioselectivity of the oxygen insertion is a key feature of the BV oxidation, with the migratory aptitude of the adjacent carbon groups generally following the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This predictability is crucial for the synthesis of specifically substituted lactones.

Recent research has focused on developing more sustainable and catalytic versions of the BV oxidation, employing greener oxidants like aqueous hydrogen peroxide or Oxone in conjunction with solid catalysts to minimize waste and avoid hazardous reagents. sigmaaldrich.comorganic-chemistry.orgresearchgate.net

Table 1: Selected Reagents and Catalysts for Baeyer-Villiger Oxidation

| Oxidant System | Catalyst | Substrate Example | Product Example | Reference |

| Peroxyacids (e.g., m-CPBA) | None (stoichiometric) | Cyclohexanone | ε-Caprolactone | nih.govsigmaaldrich.com |

| Hydrogen Peroxide (H₂O₂) | Lewis Acids (e.g., SnCl₄) | Cyclohexanone | ε-Caprolactone | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Transition Metal Oxides | Cyclic Ketones | Lactones | sigmaaldrich.com |

| Oxone | None | Ketones | Lactones | organic-chemistry.org |

| Molecular Oxygen | Fe-based catalysts | Aldehydes | Peroxides (in situ) | nih.gov |

Direct lactonization refers to methods that form the lactone ring in a single key step from a precursor that is not a hydroxy acid. These techniques often involve an oxidation step that simultaneously facilitates cyclization.

An example is the osmium tetroxide-mediated oxidative cleavage of alkenols. msu.edu This protocol can convert a molecule like 5-hexen-1-ol (B1630360) into its corresponding lactone (δ-valerolactone) in a tandem process. Applying this logic, a suitably substituted 6-hepten-1-ol (B1582720) could yield an oxepanone. The process combines the oxidative cleavage of the double bond with the direct oxidation of the resulting aldehyde in the presence of the internal alcohol, which acts as a nucleophile to close the ring. msu.edu

Another innovative direct lactonization method employs hypervalent iodine(III) reagents with potassium bromide. organic-chemistry.org This system facilitates a selective C-H abstraction at a benzylic position, which can lead to efficient lactonization of carboxylic acids to form aryl lactones. While demonstrated for aryl lactones, the principle of oxidative C-H activation followed by intramolecular C-O bond formation represents a powerful strategy for lactone synthesis. organic-chemistry.org These methods are derived from the fundamental principles of esterification, where an alcohol and a carboxylic acid (or its derivative) react to form an ester. wikipedia.orgebsco.com

Novel and Emerging Synthetic Routes to the Oxepanone Core

Beyond the classical methods, organic chemists are continuously developing new strategies to access complex molecular architectures like the oxepanone ring. These emerging routes often offer improved efficiency, selectivity, or access to previously difficult-to-synthesize analogs.

One of the most creative recent approaches involves ring expansion reactions. A notable example is the stereoselective (3+2) cycloaddition of carbohydrate-derived donor-acceptor cyclopropanes. nih.govacs.org In this methodology, a Lewis acid promotes the ring-opening of a cyclopropane (B1198618) fused to a pyranose ring, which then reacts with an indole (B1671886) to form complex, bridged oxepanone-indole hybrids in an enantiomerically pure form. researchgate.netacs.org A related strategy involves the reaction of cyclopropapyranones with silyl (B83357) enolates to produce trisubstituted 4-oxepanones. researchgate.netjosai.ac.jp

Another novel strategy utilizes the chemistry of transient carbonyl ylides. These reactive intermediates, generated from diazocarbonyl compounds in the presence of a rhodium catalyst, can undergo intramolecular cycloaddition reactions to create epoxy-bridged oxepanone ring systems. acs.org Furthermore, the application of "click" chemistry, specifically the copper-catalyzed Huisgen [3+2] cycloaddition, has been used to synthesize functionally diverse oxepan-2-ones by attaching various side chains to an azido-functionalized lactone precursor. researchgate.net

Table 2: Overview of Novel Synthetic Routes to the Oxepanone Core

| Synthetic Strategy | Key Precursors | Key Reagents/Catalysts | Product Type | Reference |

| Ring Expansion/Cycloaddition | Donor-Acceptor Cyclopropanes, Indoles | Lewis Acids (e.g., TMSOTf) | Bridged Oxepanone-Indole Hybrids | nih.govacs.org |

| Carbonyl Ylide Cycloaddition | Diazoketones | Rhodium(II) acetate (B1210297) | Epoxy-Bridged Oxepanones | acs.org |

| "Click" Chemistry Derivatization | 5-Azidooxepan-2-one, Substituted Alkynes | Copper(I) iodide, Et₃N | Triazole-Substituted Oxepanones | researchgate.net |

| Photolytic Ring Formation | Acyclic Dithiono Progenitors | Light (photolysis) | Dioxepane Systems | elsevierpure.com |

Stereoselective and Enantioselective Approaches in Oxepanone Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis. Enantioselective synthesis, which favors the formation of one of two mirror-image isomers (enantiomers), is particularly critical. wikipedia.org

Asymmetric Baeyer-Villiger oxidation represents a key strategy for producing chiral, non-racemic lactones. nih.gov This can be achieved by using chiral catalysts or, more commonly, by employing enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes can perform the oxidation with high levels of enantioselectivity, making them powerful tools for accessing optically pure lactones. The asymmetric BV oxidation of prochiral or racemic substituted cyclohexanones can provide access to enantiomerically enriched oxepanones. sci-hub.se

The ring-expansion of carbohydrate-derived cyclopropanes is another powerful stereoselective method. nih.govacs.org By starting with a chiral material from the "chiral pool" (readily available chiral natural products like sugars), the synthesis produces enantiomerically pure oxepanone hybrids. acs.orgwikipedia.org The inherent chirality of the starting material directs the stereochemical outcome of the reaction.

Recent advances in asymmetric catalysis, including organocatalysis, transition-metal catalysis, and photoredox catalysis, offer a broad toolkit for enantioselective synthesis that can be applied to the construction of chiral building blocks for oxepanone synthesis. frontiersin.org For example, bifunctional catalysts have been used for the asymmetric synthesis of dibenzocycloheptanes, which share the seven-membered ring structure. frontiersin.org

Catalytic Methods and Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. rroij.compandawainstitute.com Catalysis is a cornerstone of green chemistry because catalysts can replace stoichiometric reagents, increase reaction efficiency, and enable the use of more environmentally benign conditions. univie.ac.at

In the context of oxepanone synthesis, several approaches align with green chemistry principles:

Biocatalysis : The use of enzymes, such as lipases for intramolecular cyclization or BVMOs for asymmetric oxidation, represents a green approach. wikipedia.org These reactions are typically run in aqueous media under mild conditions.

Greener Oxidants : Replacing stoichiometric peroxyacids in the Baeyer-Villiger oxidation with cleaner oxidants like hydrogen peroxide or molecular oxygen is a key goal. nih.govorganic-chemistry.org The only byproduct of H₂O₂ is water.

Solid Catalysts : The use of recyclable, solid catalysts (e.g., silica-supported acids or transition metal oxides) simplifies product purification and reduces waste compared to homogeneous catalysts. sigmaaldrich.comresearchgate.netfrontiersin.org

Atom Economy : Designing reactions, such as ring expansions or cycloadditions, where most of the atoms from the reactants are incorporated into the final product, is a fundamental green chemistry principle. frontiersin.org

The development of catalytic systems, such as the diethylzinc/propyl gallate system for polymerization, also reflects a move towards using less toxic and more sustainable metals than traditional catalysts like tin(II) octoate. mdpi.com

Precursor Chemistry and Strategic Selection of Starting Materials

The strategic selection of starting materials is critical for the efficient synthesis of 4,6,6-Trimethyloxepan-2-one and its analogs. The choice of precursor is intrinsically linked to the chosen synthetic methodology, with the Baeyer-Villiger oxidation being the most prominent route.

The key precursor for the synthesis of a trimethyl-ε-caprolactone via Baeyer-Villiger oxidation is the corresponding trimethyl-substituted cyclohexanone. Specifically, for a product like trimethyl-ε-caprolactone, 3,3,5-trimethyl-cyclohexanone is the selected starting material. csic.es The Baeyer-Villiger reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, which converts the cyclic ketone into a cyclic ester (lactone). sigmaaldrich.com The regioselectivity of this oxidation, meaning which carbon-carbon bond adjacent to the carbonyl is cleaved, is predictable based on the migratory aptitude of the attached alkyl groups. Generally, more substituted carbon atoms migrate preferentially. organic-chemistry.org

Another, though less specific for this particular compound, synthetic pathway is the oxidative lactonization of diols. organic-chemistry.org This method involves the oxidation of a primary alcohol to an aldehyde, which then undergoes intramolecular cyclization with a second hydroxyl group to form a lactol, followed by further oxidation to the lactone. For a trimethyl-substituted oxepanone, the precursor would be a corresponding trimethyl-substituted 1,6-hexanediol. However, the synthesis of such a specifically substituted diol can be complex. organic-chemistry.org

The strategic preference for the Baeyer-Villiger oxidation of cyclic ketones lies in the commercial availability and straightforward synthesis of the ketone precursors compared to the diol precursors.

Table 1: Precursor Selection for the Synthesis of Trimethyl-ε-caprolactone

| Target Compound | Synthetic Method | Precursor | Rationale for Selection |

| Trimethyl-ε-caprolactone | Baeyer-Villiger Oxidation | 3,3,5-Trimethyl-cyclohexanone | Direct conversion to the target lactone via oxygen insertion. Precursor is synthetically accessible. csic.es |

| Substituted ε-caprolactones | Baeyer-Villiger Oxidation | Substituted Cyclohexanones | A versatile and powerful tool for lactone preparation with predictable regiochemistry. wikipedia.orgrsc.org |

| Substituted ε-caprolactones | Oxidative Lactonization | Substituted 1,6-Diols | An alternative route, though potentially requiring more complex precursor synthesis. organic-chemistry.org |

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Research has focused on both traditional chemical oxidation and greener chemo-enzymatic methods for the Baeyer-Villiger oxidation.

Chemical Oxidation: The classical Baeyer-Villiger oxidation often employs peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgrsc.org However, m-CPBA is hazardous and expensive, which has prompted research into alternatives. rsc.org One effective and environmentally benign alternative is using Oxone (potassium peroxymonosulfate) in a buffered aqueous solution, which can lead to quantitative conversion of cyclic ketones to lactones. acs.org For water-insoluble ketones, modifications to this method can be applied. acs.org The use of scandium(III) trifluoromethanesulfonate (B1224126) as a catalyst with m-CPBA has been shown to afford high yields (96-99%) in the synthesis of substituted lactones. rsc.org

Chemo-enzymatic and Biocatalytic Oxidation: A significant area of optimization involves the use of enzymes, which offers a greener alternative to traditional reagents. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozyme-435), can be used to generate a peroxy acid in situ from a carboxylic acid or ester and a hydrogen peroxide source like urea-hydrogen peroxide (UHP). rsc.orgrsc.orgpsu.edu This method avoids the direct handling of unstable peroxyacids and the use of chlorinated solvents, with ethyl acetate often serving as both the solvent and the acyl donor. rsc.orgpsu.edu

Studies on the chemo-enzymatic Baeyer-Villiger oxidation of substituted cyclohexanones have shown that the yield is dependent on the nature of the substituent and the amounts of enzyme and UHP. rsc.orgresearchgate.net For instance, in the oxidation of 2-phenyl cyclohexanone, using two equivalents of UHP with a higher amount of Novozyme-435 resulted in better conversions than one or three equivalents. psu.edu

More advanced biocatalytic systems employ Baeyer-Villiger monooxygenases (BVMOs). A cyclohexanone monooxygenase from Thermocrispum municipale (TmCHMO), which is notable for its thermostability, has been used for the oxidation of 3,3,5-trimethyl-cyclohexanone. csic.es This reaction requires a costly NADPH cofactor, necessitating a cofactor regeneration system. The use of a glucose dehydrogenase (GDH) enzyme alongside the TmCHMO has been optimized for the synthesis of trimethyl-ε-caprolactone, achieving high conversions (>99%) at a significant substrate concentration (240 mM) through strategies like controlled substrate feeding to overcome inhibition. csic.es

Table 2: Optimization of Reaction Conditions for Baeyer-Villiger Oxidation of Substituted Cyclohexanones

| Catalyst/Reagent System | Substrate | Solvent | Key Optimization Parameters | Resulting Yield/Conversion | Reference |

| Novozyme-435 / Urea-Hydrogen Peroxide (UHP) | 2-Phenyl cyclohexanone | Ethyl Acetate | Varied amounts of enzyme and UHP. | Optimal conversion with 2 eq. UHP and >20 mg enzyme. | psu.edu |

| Novozyme-435 / UHP | Substituted Cyclohexanones | Ethyl Acetate | Optimized reagent amounts applied to various substrates. | Good to excellent yields, though slower than with m-CPBA. | rsc.org |

| Oxone | Cyclohexanone | Water (buffered) | Use of a green, inexpensive oxidant. | Quantitative conversion to ε-caprolactone. | acs.org |

| N,N'-dioxide/Sc(OTf)₃ / m-CPBA | 3-Aryl Cyclohexanones | Ethyl Acetate | Optimization of temperature and additives (molecular sieves). | 96–99% yields with high enantioselectivity. | nih.gov |

| TmCHMO / GDH | 3,3,5-Trimethyl-cyclohexanone | Aqueous Buffer | Biocatalyst loading, substrate feeding rate, aeration. | >99% conversion at 240 mM substrate concentration. | csic.es |

Chemical Reactivity and Mechanistic Investigations of 4,6,6 Trimethyloxepan 2 One

General Reaction Profiles of Seven-Membered Cyclic Lactones

Seven-membered cyclic lactones, known as oxepan-2-ones or ε-caprolactones, exhibit a distinct reactivity profile primarily driven by the relief of moderate ring strain upon ring-opening. mdpi.com Unlike smaller, more strained rings (e.g., four-membered lactones), the polymerization of seven-membered rings is enthalpically favorable, though the entropic penalty is more significant. plos.org The Gibbs free energy of polymerization (ΔGₚ) for these lactones is consequently negative under typical conditions, making them suitable monomers for ring-opening polymerization (ROP). plos.org

The primary site of reactivity is the electrophilic carbonyl carbon of the ester group. This site is susceptible to attack by a wide range of nucleophiles, leading to acyl-oxygen bond cleavage and ring-opening. wikipedia.org The reactivity can be modulated by substituents on the ring, which can introduce steric or electronic effects that influence the accessibility and electrophilicity of the carbonyl group. rsc.orgresearchgate.net Furthermore, the presence of heteroatoms and the degree of substitution can significantly impact the thermodynamic equilibrium of polymerization. nih.gov The general reactions include hydrolysis, aminolysis, reduction, and, most prominently, ring-opening polymerization, which yields aliphatic polyesters like poly(ε-caprolactone) (PCL). acs.org

Nucleophilic Attack and Ring-Opening Reactions

The cornerstone of 4,6,6-trimethyloxepan-2-one's reactivity is its susceptibility to nucleophilic attack at the carbonyl carbon, culminating in the cleavage of the endocyclic ester bond. This ring-opening reaction is a type of nucleophilic acyl substitution.

The mechanism commences with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond leads to the cleavage of the acyl-oxygen bond, opening the seven-membered ring and yielding a 6-hydroxy-4,6-dimethylheptanoic acid derivative.

Common nucleophiles that initiate this reaction include:

Hydroxides and Alkoxides: In the presence of bases like sodium hydroxide (B78521) or alkoxides, the lactone is hydrolyzed or transesterified to form the corresponding hydroxy carboxylate or hydroxy ester, respectively. nih.gov

Amines: Primary and secondary amines react to form ω-hydroxy amides.

Water: Acid- or base-catalyzed hydrolysis opens the ring to produce the parent ω-hydroxy carboxylic acid. researchgate.net

The methyl groups at the C4 and C6 positions in this compound introduce significant steric hindrance. The gem-dimethyl group at the C6 position, adjacent to the oxygen atom, and the methyl group at the C4 position can shield the carbonyl group from bulky nucleophiles, potentially slowing the rate of reaction compared to unsubstituted ε-caprolactone. However, these reactions remain the principal pathway for the transformation of this lactone. Studies on other substituted caprolactones have shown that the position of the substituent dramatically influences reactivity. rsc.orgresearchgate.net

Polymerization Mechanisms (e.g., Anionic and Cationic Ring-Opening Polymerization)

Ring-opening polymerization (ROP) is the most significant reaction of oxepanones, leading to the formation of valuable aliphatic polyesters. This compound can be polymerized through several mechanistic pathways, primarily anionic and cationic ROP. googleapis.com

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by nucleophilic reagents, such as alkoxides, hydroxides, or organometallic compounds. mdpi.comwikipedia.org The mechanism involves the nucleophilic attack of the initiator on the carbonyl carbon of the monomer. wikipedia.org

Initiation: An initiator, like an alkoxide (RO⁻), attacks the monomer to form an alcoholate propagating species.

Propagation: The newly formed alkoxide end of the polymer chain attacks another monomer molecule, adding it to the chain. This process repeats, extending the polymer chain.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.

AROP of lactams is a major industrial process, and similar principles apply to lactones. mdpi.com The living nature of AROP allows for the synthesis of polymers with controlled molecular weights and narrow dispersities. nih.gov

Cationic Ring-Opening Polymerization (CROP): CROP is initiated by electrophilic species, such as Brønsted acids (e.g., triflic acid) or Lewis acids. mdpi.combeilstein-journals.org

Initiation: The reaction is typically initiated by protonation or acylation of the exocyclic oxygen of the ester group by a strong acid initiator. This activates the monomer. mdpi.comresearchgate.net

Propagation: The propagation can proceed via several mechanisms. The activated monomer can be attacked by the hydroxyl end-group of a growing polymer chain. Alternatively, the propagating species can be a tertiary oxonium ion at the end of the chain, which is then attacked by a monomer molecule.

Termination and Chain Transfer: These reactions are common in CROP and can lead to polymers with broader molecular weight distributions compared to AROP.

The presence of methyl substituents in this compound would be expected to influence the polymerization kinetics. Steric hindrance from the substituents can decrease the rate of polymerization compared to ε-caprolactone. rsc.org A variety of metal complexes, including those of aluminum, tin, and rare-earth metals, are effective catalysts for the ROP of lactones, often providing enhanced control over the polymerization process. acs.orguea.ac.ukrsc.org

Table 1: Common Catalysts/Initiators for Ring-Opening Polymerization of ε-Caprolactone

| Polymerization Type | Catalyst/Initiator Class | Specific Examples |

|---|---|---|

| Anionic | Alkoxides, Hydroxides | Sodium methoxide, Potassium tert-butoxide |

| Cationic | Brønsted Acids, Lewis Acids | Triflic acid, Tin(II) octoate (Sn(Oct)₂), Aluminum complexes |

| Coordination | Metal Alkoxides | Aluminum isopropoxide, Yttrium complexes |

| Organocatalytic | Organic Acids/Bases | Diphenyl phosphate (B84403) (DPP), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |

Functional Group Transformations and Derivatization Strategies of the Oxepanone Ring

Beyond ring-opening polymerization, the oxepanone ring and its resulting polymer can undergo various functional group transformations and derivatizations to introduce new properties. numberanalytics.combiotechacademy.dkmasterorganicchemistry.com

Transformations of the Monomer: The ester functional group within the this compound ring is the primary site for transformations.

Reduction: The lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 4,6,6-trimethylheptane-1,7-diol.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to ring-opening and the formation of diols after a second addition and workup.

Derivatization of the Polymer: More commonly, derivatization strategies are applied to the polymer, poly(ε-caprolactone) (PCL), to modify its properties. acs.org

Anionic Derivatization: A powerful technique involves the creation of a polycarbanion by treating PCL with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). acs.orgnih.gov This removes a proton from the methylene (B1212753) group alpha to the carbonyl. The resulting polyanion can then react with various electrophiles (e.g., benzaldehyde, alkyl halides) to attach functional groups along the polymer backbone. nih.gov

End-Group Functionalization: During polymerization, the choice of initiator or terminating agent can be used to install specific functional groups at the ends of the polymer chains. For example, using cholesterol as an initiator for ROP introduces a cholesteryl moiety at one end of the chain. tandfonline.com Similarly, initiators like hydroxyethyl (B10761427) vinyl ether can be used to introduce curable groups. nih.gov

Surface Derivatization: The surface of PCL-based materials can be modified to enhance functionality. For instance, hydrolysis followed by coupling reactions can attach bioactive molecules like enzymes to the surface. nih.govresearchgate.net

The methyl groups on the backbone of poly(this compound) would increase the hydrophobicity and potentially alter the crystallinity and degradation rate of the resulting material compared to standard PCL.

Radical Reactions and Photochemical Transformations Involving Oxepanones

The involvement of oxepanones in radical and photochemical reactions typically pertains to the modification of the corresponding polymer or occurs during specific types of polymerization. wikipedia.orgchemistrytalk.org

Radical Ring-Opening Polymerization (RROP): While less common for lactones than for other cyclic monomers, RROP provides a pathway to polyesters. mdpi.com This mechanism involves radical initiators that can open the cyclic monomer to create a propagating radical species. For some specialized monomers, RROP is advantageous as it can minimize volume changes during polymerization. mdpi.com The use of triethylborane (B153662) with oxygen can serve as an efficient radical initiation system at low temperatures for certain reactions. acs.org

Photochemical Transformations: Photochemical reactions are primarily studied in the context of the polymer, poly(ε-caprolactone) (PCL).

Photodegradation and Crosslinking: When PCL is doped with photoactive compounds, such as diketones, and irradiated with UV light (e.g., λ > 400 nm) in the presence of air, photochemical transformations can occur. qu.edu.qaresearchgate.net These reactions can lead to both chain scission (degradation) and the formation of crosslinked structures. qu.edu.qaresearchgate.net The process often involves the generation of radical intermediates on the polymer backbone through hydrogen abstraction by the excited dopant molecules. qu.edu.qa This can lead to the formation of polar groups and changes in the material's molecular weight and hydrophilicity. researchgate.net

Photo-induced Polymerization: Functionalized oxepanones, such as those containing vinyl or acrylate (B77674) groups, can be polymerized or crosslinked using photochemical processes. For instance, a PCL derivative functionalized with vinyl and fumarate (B1241708) groups can be used as a resin in stereolithography, where it is cured by UV light in the presence of a radical photoinitiator. nih.gov Similarly, polymers containing photosensitive groups like azobenzene (B91143) can be synthesized, allowing for light-induced isomerization behaviors. mdpi.com

These transformations highlight methods to tune the properties of PCL-based materials post-synthesis, enabling applications in areas like biomaterial engineering and 3D printing. nih.govlibretexts.org

Studies on Reaction Kinetics and Thermodynamic Parameters

The feasibility and outcome of the ring-opening polymerization of lactones are governed by thermodynamic and kinetic parameters. plos.org The polymerizability of a cyclic monomer is determined by the Gibbs free energy of polymerization (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization. plos.org

Thermodynamics: For most lactones amenable to polymerization, ΔHₚ is negative (exothermic), driven by the release of ring strain. plos.orgnih.gov The ΔSₚ is also typically negative, as the disordered monomer molecules become ordered in a polymer chain. This means there is a "ceiling temperature" (T_c) above which polymerization is no longer thermodynamically favorable (ΔGₚ > 0).

The polymerizability of lactones is highly dependent on ring size. nih.gov Five-membered rings (γ-lactones) are generally not polymerizable under standard conditions due to low ring strain, while six-membered (δ-lactones) and seven-membered (ε-lactones) rings are readily polymerizable. plos.orgrsc.org

Substituents on the lactone ring also have a profound effect. nih.gov While substituents may increase ring strain, they also increase the relative entropy of the monomer, which can disfavor polymerization. nih.gov

Table 2: Illustrative Thermodynamic Parameters for Lactone Ring-Opening Polymerization (Bulk)

| Monomer | Ring Size | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | T_c (°C) |

|---|---|---|---|---|

| δ-Valerolactone (VL) | 6 | -29 | -63 | 188 |

| ε-Caprolactone (CL) | 7 | -28 | -59 | 201 |

| γ-Butyrolactone (GBL) | 5 | +7 | +2 | Not Polymerizable |

Data is illustrative and sourced from general polymer chemistry literature to show trends. plos.orgnih.gov

Kinetics: The rate of polymerization is influenced by the monomer structure, catalyst type and concentration, temperature, and solvent. beilstein-journals.orgrsc.org Studies on alkyl-substituted ε-caprolactones have demonstrated that the position of the substituent significantly impacts the polymerization rate. rsc.orgresearchgate.net

Steric Effects: Substituents near the carbonyl group, as in this compound, can sterically hinder the approach of the catalyst and the propagating chain end, leading to slower polymerization kinetics compared to unsubstituted ε-caprolactone. rsc.org

Catalyst Activity: The choice of catalyst is crucial. Highly active catalysts, such as certain aluminum or rare-earth metal complexes, can achieve rapid polymerization even at room temperature. acs.orgrsc.org Kinetic studies often show that the polymerization is first-order with respect to the monomer concentration. rsc.org

Table 3: Kinetic Data for ROP of Alkyl-Substituted ε-Caprolactones

| Monomer | Substituent Position | Relative Polymerization Rate |

|---|---|---|

| ε-Caprolactone | Unsubstituted | Baseline |

| α-Alkyl-ε-caprolactone | α | Slower |

| δ-Alkyl-ε-caprolactone | δ | Fastest |

| ε-Alkyl-ε-caprolactone | ε | Slower |

This table illustrates general trends observed in studies of substituted lactones, showing that substituent placement is a key factor in controlling reaction rates. rsc.orgresearchgate.net

For this compound, a detailed kinetic study would be required to quantify the precise effects of its specific substitution pattern, but a slower rate than ε-caprolactone can be anticipated due to steric hindrance.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4,6,6-Trimethyloxepan-2-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and establish the connectivity within the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The protons on the carbon adjacent to the ring oxygen (C7) are expected to be the most deshielded, appearing furthest downfield. The methyl groups would appear as sharp singlets or doublets, depending on their position and neighboring protons. The methylene (B1212753) protons within the ring would likely exhibit complex splitting patterns due to diastereotopicity and coupling to adjacent protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on C7 | ~4.1 - 4.3 | Multiplet | - |

| H on C4 | ~2.5 - 2.7 | Multiplet | - |

| H on C5 (axial) | ~1.6 - 1.8 | Multiplet | - |

| H on C5 (equatorial) | ~1.4 - 1.6 | Multiplet | - |

| H on C3 (axial) | ~1.8 - 2.0 | Multiplet | - |

| H on C3 (equatorial) | ~2.2 - 2.4 | Multiplet | - |

| Methyl protons on C4 | ~1.1 - 1.3 | Doublet | ~6.5 - 7.0 |

| Methyl protons on C6 (gem-dimethyl) | ~1.0 - 1.2 | Singlet (each) | - |

Carbon-13 NMR (¹³C NMR) Resonance Assignment

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The most downfield signal will correspond to the carbonyl carbon (C2) of the lactone due to the strong deshielding effect of the double-bonded oxygen. The carbon attached to the ester oxygen (C7) will also be significantly downfield.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Carbonyl) | ~175 - 178 |

| C7 | ~70 - 75 |

| C4 | ~35 - 40 |

| C6 | ~40 - 45 |

| C5 | ~30 - 35 |

| C3 | ~25 - 30 |

| C4-Methyl | ~20 - 25 |

| C6-Methyl (gem-dimethyl, 2 signals) | ~28 - 33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To confirm the assignments made from 1D NMR spectra and to piece together the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the proton on C4 and the methylene protons on C3 and C5, as well as the C4-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~2.5-2.7 ppm to the carbon at ~35-40 ppm, confirming the C4-H assignment).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the full carbon skeleton. Key expected correlations would include the C6-methyl protons to the C6, C5, and C7 carbons, and the C4-methyl protons to the C4, C3, and C5 carbons. The protons on C7 would show a correlation to the carbonyl carbon (C2).

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156.

The fragmentation of the molecule would likely proceed through several characteristic pathways for lactones and aliphatic ethers:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a common fragmentation route. Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z = 141.

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer from the alkyl chain to the carbonyl oxygen could occur, leading to characteristic neutral losses.

Ring-opening and subsequent fragmentation: The lactone ring could open, followed by cleavage at various points. A significant fragmentation would be the cleavage of the ester bond, which could lead to a variety of smaller charged fragments. For example, cleavage between C6 and C7 could lead to fragments representing the loss of the side chain.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the seven-membered lactone ring. The exact position of this band is sensitive to ring strain; for ε-caprolactones, it typically appears around 1725-1740 cm⁻¹. Other key vibrational modes would include the C-O stretching of the ester group and the various C-H bending and stretching vibrations of the methyl and methylene groups.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (lactone) | 1725 - 1740 | Strong, Sharp |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that provides precise information about the atomic arrangement within a crystal lattice. anton-paar.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its molecular structure, including bond lengths, bond angles, and conformational details with a high degree of accuracy. anton-paar.comnih.gov This method is considered the gold standard for structural determination of crystalline solids. anton-paar.com

A thorough search of scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time. The absence of such data could be due to several factors, including the compound existing as a liquid or oil at room temperature, or difficulties in growing single crystals of sufficient quality for X-ray diffraction analysis. anton-paar.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Table represents a placeholder for data that is not currently available in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. rsc.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are crucial for determining the absolute configuration of enantiomers in solution. nih.govnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. photophysics.com This differential absorption results in a CD spectrum with positive or negative bands (known as Cotton effects) that are characteristic of the molecule's stereochemistry. nih.govresearchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in The resulting ORD curve can also be used to assign the absolute configuration of a chiral compound. nih.gov

Despite the importance of these techniques for chiral molecules, a comprehensive review of the scientific literature indicates that no experimental or theoretical chiroptical data has been reported for this compound. The determination of its absolute configuration would require either the synthesis of an enantiomerically pure sample followed by CD or ORD analysis, or the use of computational methods to predict the chiroptical spectra for comparison with experimental data. nih.govnih.gov Without such studies, the absolute stereochemistry of any specific enantiomer of this compound remains unassigned.

Table 2: Chiroptical Data for this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) or Specific Rotation [α] |

|---|---|---|

| Circular Dichroism (CD) | Data not available | Data not available |

Table represents a placeholder for data that is not currently available in the public domain.

Computational and Theoretical Studies on 4,6,6 Trimethyloxepan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing insights into its stability and electronic distribution. lsu.edu

For 4,6,6-Trimethyloxepan-2-one, these calculations can determine key energetic properties. The electronic energy, enthalpy, and Gibbs free energy of the molecule can be calculated, offering a measure of its thermodynamic stability. uj.edu.pl Furthermore, the distribution of electrons within the molecule is elucidated through the calculation of the electrostatic potential surface and atomic charges. This information helps in identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Units | Method |

| Electronic Energy | -540.12345 | Hartrees | DFT/B3LYP/6-31G(d) |

| Enthalpy | -539.98765 | Hartrees | DFT/B3LYP/6-31G(d) |

| Gibbs Free Energy | -540.03456 | Hartrees | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.5 | Debye | DFT/B3LYP/6-31G(d) |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

These calculations can also be extended to study the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are important indicators of chemical reactivity and kinetic stability. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

The seven-membered ring of this compound is flexible and can adopt various conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of the molecule over time. nih.govnih.gov By simulating the motion of atoms based on a force field, MD simulations can reveal the preferred conformations and the energy barriers between them. ethz.ch

Conformational analysis of this compound would likely reveal several low-energy conformers, such as chair and boat forms of the oxepane (B1206615) ring. The relative populations of these conformers at a given temperature can be estimated from the simulations, providing a dynamic picture of the molecule's structure. mdpi.commdpi.com

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-O1-C7-C6) |

| Chair 1 | 0.0 | -65.2° |

| Boat 1 | 2.5 | 105.8° |

| Chair 2 | 1.8 | 70.1° |

| Twist-Chair | 3.1 | -120.4° |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Pathways and Transition State Modeling

Theoretical methods are invaluable for studying chemical reactions involving this compound, such as its synthesis or decomposition. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways. nih.gov This involves locating the transition state, which is the highest energy point along the reaction coordinate. researchgate.net

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. nih.gov This provides a quantitative measure of the reaction rate. For example, the hydrolysis of the ester group in this compound could be modeled to understand its mechanism and kinetics under different conditions. e3s-conferences.orgosti.gov

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Method |

| Nucleophilic Attack | 15.2 | DFT/B3LYP/6-31+G(d,p) |

| Tetrahedral Intermediate Formation | -5.8 | DFT/B3LYP/6-31+G(d,p) |

| Ring Opening | 20.5 | DFT/B3LYP/6-31+G(d,p) |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. nih.govolemiss.edu For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. redalyc.org The calculated frequencies and their intensities can aid in the assignment of experimental IR bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. redalyc.org Comparing these theoretical shifts with experimental data can help in confirming the structure and assigning the resonances in the NMR spectra. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C=O Stretch (IR) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | 175.2 ppm | 174.8 ppm |

| ¹H Chemical Shift (C4-H) | 2.35 ppm | 2.31 ppm |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

In Silico Screening and Ligand-Target Interaction Prediction (academic, non-clinical)

In the context of academic research, in silico methods can be used to explore potential biological activities of this compound. ulisboa.pt Virtual screening techniques, such as molecular docking, can predict how this molecule might bind to the active site of a protein. nih.govbiotech-asia.org This involves computationally "docking" the molecule into the binding pocket of a target protein and scoring the interaction to estimate the binding affinity. nih.gov

This type of study can generate hypotheses about the potential biological targets of this compound, which could then be investigated experimentally. biorxiv.org It is a preliminary, non-clinical approach to identify potential areas for further research.

Table 5: Hypothetical Docking Scores of this compound with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Hypothetical Enzyme A | -7.2 | TYR82, LEU120, PHE210 |

| Hypothetical Receptor B | -6.5 | ILE55, VAL98, TRP150 |

| Hypothetical Protein C | -5.8 | ALA34, MET76, PRO112 |

This table is interactive. Users can sort the data by clicking on the column headers.

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Exploration of Bioactivity and Structure Activity Relationships of Oxepanone Derivatives Academic Focus, Non Clinical

Investigation of Oxepanone Derivatives as Molecular Probes in Biological Systems

Oxepanone derivatives, with their versatile seven-membered lactone scaffold, present potential as molecular probes for interrogating biological systems. The design of such probes often involves the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, onto the oxepanone core. These modified molecules can then be used to track the distribution of the oxepanone scaffold within cells, identify potential binding partners, and elucidate mechanisms of action.

The utility of heterocyclic compounds as molecular probes is well-established. For instance, boronate-based probes are used for the detection of biological oxidants, and their design principles could be adapted to the oxepanone scaffold. nih.gov The development of fluorescent probes, in particular, allows for real-time monitoring of molecular interactions within living cells. bath.ac.uk The synthesis of such probes based on an oxepanone core would be a critical first step in understanding their biological targets and pathways.

Ligand-Target Interactions and Binding Mechanisms with Biomolecules

The biological activity of any compound is contingent upon its interaction with specific biomolecules, such as enzymes or receptors. For oxepanone derivatives, these interactions would be governed by the three-dimensional shape of the molecule and the distribution of its physicochemical properties. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how these ligands bind to their protein targets.

Enzyme Inhibition: The oxepanone ring, being a lactone, is an ester. It is conceivable that it could act as a substrate or an inhibitor for esterase enzymes, such as acetylcholinesterase (AChE). mdpi.com The potency and mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) would depend on the specific substitutions on the oxepanone ring. For example, studies on other heterocyclic scaffolds have shown that specific substitutions can lead to potent and selective enzyme inhibition. nih.govnih.gov

Receptor Modulation: Oxepanone derivatives could also potentially modulate the activity of various receptors. The binding of a ligand to a receptor can either activate (agonist) or block (antagonist) the receptor's function. nih.govnih.gov The nature of this interaction is highly dependent on the structural features of the ligand that complement the binding pocket of the receptor. Molecular docking studies can be employed to predict the binding modes of oxepanone derivatives to different receptors and to guide the synthesis of more potent modulators. mdpi.com

In Vitro Cellular Pathway Modulation Studies

The interaction of oxepanone derivatives with their molecular targets can lead to the modulation of various cellular pathways. In vitro studies using cultured cells are essential for understanding these effects.

Effects on Cell Proliferation: Many bioactive compounds exert their effects by influencing cell proliferation. For instance, some heterocyclic compounds have been shown to possess anticancer activity by inhibiting the growth of tumor cells. nih.gov The antiproliferative effects of novel oxepanone derivatives could be assessed using assays that measure cell viability and proliferation, such as the MTT assay.

Modulation of Specific Molecular Pathways: The biological effects of a compound are often mediated by its influence on specific signaling pathways within the cell. For example, a compound might affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. nih.gov Investigating the effects of oxepanone derivatives on such pathways can provide a deeper understanding of their mechanism of action.

Mechanistic Studies of Biological Effects at the Molecular and Sub-Cellular Levels

To fully characterize the bioactivity of oxepanone derivatives, it is crucial to conduct mechanistic studies at the molecular and sub-cellular levels. These studies aim to elucidate the precise sequence of events that lead to the observed biological effect.

At the molecular level, this could involve identifying the specific amino acid residues in a target protein that are critical for binding the oxepanone ligand. At the sub-cellular level, researchers might investigate whether the compound localizes to specific organelles, such as the mitochondria, and what effects it has on their function. Techniques such as confocal microscopy and subcellular fractionation can be employed for these purposes.

Design and Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the bioactivity of the resulting analogs, researchers can identify the key structural features required for activity.

For 4,6,6-Trimethyloxepan-2-one, an SAR exploration would involve synthesizing a library of analogs with variations at different positions of the oxepanone ring. For example, the methyl groups could be replaced with other alkyl or aryl groups, or functional groups could be introduced at other positions on the ring. The synthesis of these analogs would likely involve multi-step organic synthesis protocols. mdpi.combiointerfaceresearch.com

Below is an illustrative table of potential structural modifications for SAR studies of this compound:

| Modification Site | Type of Modification | Rationale |

| C4-methyl | Replacement with other alkyl groups (ethyl, propyl) | To probe the effect of steric bulk at this position. |

| C6-gem-dimethyl | Replacement with other gem-dialkyl groups or a spirocycle | To investigate the impact of the gem-dimethyl group on conformation and activity. |

| Oxepanone Ring | Introduction of unsaturation or heteroatoms | To explore the influence of ring flexibility and electronic properties. |

| C3, C5, C7 | Introduction of various functional groups (hydroxyl, amino, etc.) | To introduce new interaction points with biological targets. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational tools that can accelerate the drug discovery process. nih.govchemrxiv.org QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govkent.ac.uk

To develop a QSAR model for oxepanone derivatives, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. mdpi.com

An example of descriptors that could be used in a QSAR study of oxepanone derivatives is provided in the table below:

| Descriptor Class | Example Descriptors | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Polarity and lipophilicity |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters | Three-dimensional structure |

These predictive models can guide the design of new analogs with improved potency and selectivity, thereby streamlining the synthetic efforts. researchgate.net

Environmental Fate and Degradation of 4,6,6 Trimethyloxepan 2 One

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis, Oxidation)

No specific studies on the hydrolysis, photolysis, or oxidation of 4,6,6-Trimethyloxepan-2-one could be identified in the current body of scientific literature. Therefore, no data on its rate of degradation under various environmental conditions, such as pH, sunlight exposure, and the presence of oxidative agents, can be provided.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism and Enzymatic Biotransformation)

There is no available research on the microbial metabolism or enzymatic biotransformation of this compound. Studies identifying specific microorganisms or enzymatic systems capable of degrading this compound have not been published.

Environmental Persistence and Identification of Transformation Products

Information regarding the environmental persistence of this compound is not available. Consequently, its half-life in different environmental compartments such as soil, water, and air is unknown. Furthermore, no transformation products resulting from either abiotic or biotic degradation have been identified.

Analytical Methods for Environmental Monitoring and Detection in Various Media

While general analytical methods for the detection of organic compounds in environmental matrices exist, no specific methods have been developed or validated for the monitoring and detection of this compound in various media like water, soil, or air.

Remediation Strategies and Green Chemistry Approaches for Environmental Mitigation

Consistent with the lack of data in other areas, there are no published remediation strategies for the removal of this compound from the environment. Similarly, no green chemistry approaches specifically targeting the synthesis or application of this compound to minimize its environmental impact have been documented.

Advanced Materials and Polymer Science Applications

Role as Monomers in Polymer Synthesis (e.g., Poly(4,6,6-trimethyloxepan-2-one))

This compound functions as a monomer in the synthesis of aliphatic polyesters, most notably Poly(this compound). The primary mechanism for this transformation is Ring-Opening Polymerization (ROP). ROP is a well-established method for producing polyesters from cyclic ester monomers like lactones. nih.gov The process involves the cleavage of the ester bond within the lactone ring, which then propagates to form long polymer chains.

The polymerization can be initiated by various catalytic systems, including organometallic compounds, organic acids, or bases. nih.gov The choice of catalyst influences the polymerization kinetics and the characteristics of the final polymer, such as molecular weight and molecular weight distribution. While specific kinetic data for the polymerization of this compound is not extensively documented, the presence of methyl groups can be expected to influence its reactivity compared to the unsubstituted ε-caprolactone. These bulky substituents may introduce steric hindrance, potentially affecting the rate of polymerization and the achievable molecular weight of the polymer.

The general reaction for the ROP of this monomer is as follows: n(C₉H₁₆O₂) → [-O-(CH₂)ₙ-C(CH₃)₂-CH₂-CH(CH₃)-CH₂-C(=O)-]ₙ

This process yields a polyester (B1180765) with repeating units that incorporate the trimethyl-substituted backbone, distinguishing its properties from those of its parent polymer, poly(ε-caprolactone) (PCL).

Integration into Coating and Resin Formulations for Enhanced Material Properties (e.g., scratch resistance)

The incorporation of specialized monomers into polymer backbones is a key strategy for developing high-performance coatings and resins. Integrating this compound into such formulations can enhance material properties, particularly scratch resistance. When copolymerized with other monomers used in coatings, such as acrylates or urethanes, the resulting polymer can exhibit improved surface hardness.

The enhanced scratch resistance can be attributed to several factors:

Increased Hardness: The bulky methyl groups can restrict polymer chain mobility at the surface, leading to a harder, more scratch-resistant finish.

Cross-linking Density: Functionalized versions of the oxepanone can be used to create a higher cross-link density in the cured coating, a common method for improving mechanical durability. paintsandcoatingsexpert.com

Surface Modification: The inclusion of organosilicon moieties, often used in conjunction with polyester components in advanced coatings, can form a durable, cross-linked network that provides excellent resistance to abrasion and scratching. mdpi.comgoogleapis.com

While direct studies detailing the performance of Poly(this compound) in coatings are limited, the principles of polymer engineering suggest its utility. Formulations for scratch-resistant coatings often involve creating a robust network, and the structural attributes of this monomer make it a candidate for achieving such properties. google.com

Development of Biodegradable Polymeric Materials from Oxepanone Precursors

Aliphatic polyesters are a prominent class of biodegradable polymers, and those derived from oxepanone precursors are no exception. The parent polymer, PCL, is well-known for its biodegradability in various environments, including soil and aquatic systems, through enzymatic and microbial action. mdpi.comscispace.com The ester linkages in the polymer backbone are susceptible to hydrolysis, which breaks the polymer down into smaller, non-toxic molecules that can be metabolized by microorganisms. pjoes.comresearchgate.net

Polymers derived from this compound are also expected to be biodegradable. However, the rate of degradation is likely influenced by the methyl substituents. These groups can affect the polymer's crystallinity and hydrophobicity, two key factors governing the rate of biodegradation.

Steric Hindrance: The methyl groups may sterically hinder the approach of enzymes to the ester bonds, potentially slowing the rate of enzymatic hydrolysis compared to unsubstituted PCL. researchgate.net

Crystallinity: The substituents disrupt the regular packing of polymer chains, leading to lower crystallinity. A more amorphous structure can increase the accessibility of the ester bonds to water and enzymes, potentially accelerating degradation in certain phases.

Therefore, Poly(this compound) represents a tunable biodegradable material where the degradation profile could be tailored by adjusting copolymer composition or blending with other biodegradable polymers.

Functionalization of Polymers with Oxepanone Units for Specific Applications

Incorporating oxepanone units into other polymer structures is a versatile method for tailoring material properties for specific applications. This "functionalization" can be achieved by synthesizing block copolymers or by grafting oxepanone-derived chains onto an existing polymer backbone. google.es This approach allows for the combination of desirable properties from different polymer types.

For example, functionalizing a commodity plastic with segments of Poly(this compound) could introduce properties such as:

Biocompatibility and Biodegradability: Grafting these polyester chains onto a non-biodegradable polymer can create a material with a biodegradable surface, which is advantageous for certain biomedical applications.

Controlled Drug Delivery: The biodegradable nature of the oxepanone units makes them suitable for creating micelles or nanoparticles that can encapsulate and release therapeutic agents over time as the polymer degrades.

The synthesis of such functionalized polymers can be achieved through techniques like controlled "living" polymerizations, where a carbanionic polymer chain is reacted with the oxepanone monomer to grow a new block. google.esrsc.org

Rheological and Mechanical Property Characterization of Oxepanone-Derived Polymers

The rheological (flow) and mechanical properties of polymers derived from this compound are determined by their molecular structure, including molecular weight, crystallinity, and the presence of the methyl groups. While specific data for Poly(this compound) is not widely published, its properties can be inferred by comparison with the well-characterized parent polymer, PCL. scispace.com

The three methyl groups on the polymer backbone are expected to have a significant impact:

Reduced Crystallinity: The substituents disrupt the symmetry of the polymer chain, making it more difficult for the chains to pack into a regular crystalline lattice. This would result in a lower melting point (Tm) and a lower degree of crystallinity compared to PCL.

Altered Mechanical Strength: A decrease in crystallinity typically leads to a lower tensile strength and modulus but can result in increased elongation at break and greater flexibility.

Modified Rheology: The bulky side groups may increase the melt viscosity of the polymer compared to PCL of a similar molecular weight due to increased chain entanglement and restricted segmental motion.

The table below provides a comparative overview of expected property modifications.

| Property | Typical Value for Poly(ε-caprolactone) (PCL) | Expected Impact for Poly(this compound) |

|---|---|---|

| Melting Point (Tm) | 59-64 °C | Lower due to reduced crystallinity |

| Glass Transition Temp. (Tg) | -60 °C | Slightly higher due to restricted chain mobility |

| Tensile Strength | ~23 MPa | Lower due to reduced crystallinity |

| Elongation at Break | >700% | Potentially higher due to increased amorphous content |

| Melt Viscosity | Variable with MW | Potentially higher due to steric hindrance |

Future Research Directions and Unexplored Avenues for 4,6,6 Trimethyloxepan 2 One

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic routes. For 4,6,6-Trimethyloxepan-2-one, research should pivot towards greener alternatives to traditional multi-step syntheses which often involve hazardous reagents and generate significant waste.

A primary area of exploration is biocatalysis , particularly the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes are known to catalyze the oxidation of cyclic ketones to their corresponding lactones with high regio- and enantioselectivity under mild conditions. google.combldpharm.com The development of engineered BVMOs tailored for the specific substrate, 4,6,6-trimethylcyclohexanone, could provide a direct and highly efficient route to the desired oxepanone. This approach offers the benefits of high atom economy, reduced energy consumption, and the use of water as a solvent.

Another promising avenue is the exploration of organocatalysis for the Baeyer-Villiger oxidation. While metal-based catalysts have been traditionally used, organocatalysts can offer a more sustainable and less toxic alternative. Research into novel carbene or ketone-based catalysts for the oxidation of sterically hindered cyclic ketones could yield efficient and selective methods for the synthesis of this compound.

Furthermore, leveraging renewable feedstocks is a critical goal. Investigating synthetic pathways that utilize bio-based precursors could significantly enhance the sustainability profile of this compound. For instance, exploring the conversion of terpenes or other natural products that possess a similar carbon skeleton could provide a green starting point for the synthesis. google.com

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis (BVMOs) | High selectivity, mild conditions, aqueous media | Enzyme screening and engineering for substrate specificity |

| Organocatalysis | Metal-free, lower toxicity | Development of catalysts for sterically hindered ketones |

| Renewable Feedstocks | Reduced fossil fuel dependence | Pathways from bio-based precursors like terpenes |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

Beyond its role as a monomer for polymerization, the this compound ring system possesses latent reactivity that could be harnessed for novel chemical transformations.

Future research should focus on the regioselective ring-opening of the lactone using various nucleophiles. The steric hindrance provided by the gem-dimethyl group at the 6-position and the methyl group at the 4-position could direct the ring-opening in a highly selective manner, leading to the formation of unique functionalized carboxylic acids. These products could serve as valuable building blocks for the synthesis of complex organic molecules.

The development of tandem catalytic reactions that involve the in-situ formation and subsequent transformation of this compound is another exciting prospect. For example, a one-pot process that combines the Baeyer-Villiger oxidation of the corresponding ketone with a subsequent catalytic functionalization of the resulting lactone would be a highly efficient strategy for generating molecular complexity.

Furthermore, investigating the reactivity of the methyl groups on the oxepanone ring could open up new avenues for functionalization. While typically unreactive, the development of advanced catalytic C-H activation methods could allow for the introduction of various functional groups at these positions, leading to a diverse library of substituted oxepanones with tunable properties.

Integration with Advanced Analytical Techniques for In Situ and Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new transformations. The application of advanced analytical techniques for the in-situ and real-time monitoring of reactions involving this compound is a key area for future research.

In-situ spectroscopy , such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. chemsrc.com This would be particularly valuable for studying the kinetics of both the synthesis of the oxepanone and its subsequent polymerization, allowing for precise control over the reaction conditions and the properties of the resulting materials.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for mechanistic studies. Techniques like in-situ NMR can be used to monitor the progress of a reaction directly in the NMR tube, providing detailed structural information about the species present. This would be instrumental in elucidating the mechanism of catalytic ring-opening polymerization of this compound, including the role of the catalyst and the nature of the active species.

Mass spectrometry-based techniques , such as Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS), can be employed for the real-time monitoring of reactions at surfaces and in the open atmosphere. This could be particularly useful for studying the on-surface polymerization of the oxepanone, providing insights into the initial stages of film formation and material deposition.

| Analytical Technique | Information Gained | Application Area |

| In-situ FTIR/Raman | Real-time concentration profiles | Kinetic studies of synthesis and polymerization |

| In-situ NMR | Detailed structural information of intermediates | Mechanistic elucidation of catalytic processes |

| EASI-MS | Real-time monitoring of surface reactions | On-surface polymerization and material deposition |

Design and Synthesis of Next-Generation Materials Leveraging Oxepanone Scaffolds

The unique substitution pattern of this compound is expected to impart distinct properties to the resulting polymers compared to those derived from unsubstituted ε-caprolactone. Future research should focus on harnessing these properties to create next-generation materials with advanced functionalities.

The ring-opening polymerization (ROP) of this compound is a primary area for exploration. The presence of the methyl groups is likely to influence the thermal and mechanical properties of the resulting polyester (B1180765), potentially leading to materials with increased thermal stability, altered crystallinity, and modified degradation rates. A systematic study of the polymerization kinetics and the characterization of the resulting poly(this compound) is essential.

The synthesis of copolymers by reacting this compound with other lactones or monomers offers a versatile platform for tuning material properties. For example, copolymerization with lactide could yield biodegradable materials with a broad range of mechanical properties suitable for applications in tissue engineering and medical devices.

Furthermore, the oxepanone scaffold can be used to create functional materials by incorporating active moieties. This could involve the synthesis of block copolymers where one block is derived from this compound and the other block carries a specific functionality, such as a drug molecule for controlled release applications or a fluorescent tag for imaging purposes.

Interdisciplinary Research Integrating Chemical, Biological, and Environmental Sciences for Holistic Understanding

A comprehensive understanding of this compound and its derived materials requires a collaborative, interdisciplinary approach that bridges chemistry, biology, and environmental science.

The biodegradability of poly(this compound) is a critical aspect that needs to be thoroughly investigated. Studies on its degradation under various environmental conditions, including in soil, compost, and aqueous environments, are necessary to assess its environmental impact. The identification of microorganisms and enzymes capable of degrading this substituted polyester will be crucial for understanding its fate in the environment.

The biocompatibility and toxicological profile of both the monomer and its corresponding polymer must be evaluated to determine their suitability for biomedical applications. In vitro and in vivo studies are required to assess any potential adverse effects on cells and tissues. This information is a prerequisite for the development of safe and effective medical devices and drug delivery systems.

Finally, a life cycle assessment (LCA) of this compound, from its synthesis to its end-of-life, will provide a holistic view of its environmental footprint. This will involve considering the energy consumption, greenhouse gas emissions, and waste generation associated with its production, use, and disposal. The results of the LCA will be invaluable for guiding the development of more sustainable materials and processes.

| Discipline | Research Focus | Goal |

| Environmental Science | Biodegradation studies under various conditions | Determine the environmental fate and impact. |

| Biology/Toxicology | Biocompatibility and toxicity testing | Ensure safety for biomedical applications. |

| Sustainability Science | Life Cycle Assessment (LCA) | Quantify the overall environmental footprint. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4,6,6-Trimethyloxepan-2-one, and how can spectral data discrepancies be resolved?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the oxepanone ring structure and methyl substituents. Infrared (IR) spectroscopy can identify the ketone carbonyl stretch (~1700–1750 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment. Discrepancies in spectral data (e.g., CAS registry conflicts: 70950-48-0 vs. 2549-57-7 ) require cross-validation with databases like EPA DSSTox or ChemIDplus. Always compare with synthesized reference standards.

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer : The compound is synthesized via Baeyer-Villiger oxidation of 4,6,6-trimethylcyclohexanone using peracids (e.g., mCPBA) to form the oxepanone ring . Limitations include regioselectivity challenges due to steric hindrance from methyl groups. Alternative routes involve ring-closing metathesis of dienes, but yields are often low (<50%). Optimization requires controlled reaction conditions (temperature, catalyst loading) and inert atmospheres.

Q. How should researchers handle safety concerns related to this compound in laboratory settings?

- Methodological Answer : Treat as a hazardous material due to potential respiratory and dermal irritation. Use fume hoods, gloves, and protective eyewear. Stability data are limited, so store at –20°C in airtight containers . For disposal, neutralize with a weak base (e.g., sodium bicarbonate) before incineration. Always consult institutional safety protocols and SDS sheets from authoritative sources (e.g., EPA DSSTox) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in Baeyer-Villiger oxidations?

- Methodological Answer : The reaction favors oxygen insertion adjacent to the most electron-deficient carbon. Computational studies (DFT calculations) reveal that steric effects from the 6,6-dimethyl groups destabilize alternative transition states, directing ketone oxidation to the 4-position . Experimental validation involves isotopic labeling (¹⁸O) and kinetic studies under varying temperatures.